2-Chloro-2-fluoro-1-(2-thienyl)-ethanone
Description
2-Chloro-2-fluoro-1-(2-thienyl)-ethanone is a halogenated acetophenone derivative featuring a thiophene (2-thienyl) ring substituted with both chlorine and fluorine atoms on the adjacent carbonyl carbon. The thienyl group contributes electron-rich aromaticity, while the chloro and fluoro substituents modulate reactivity and polarity.
Properties
CAS No. |
58750-67-7 |
|---|---|
Molecular Formula |
C6H4ClFOS |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
2-chloro-2-fluoro-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C6H4ClFOS/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H |
InChI Key |
VAIANNKNWQKMFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-fluoro-1-(2-thienyl)ethanone typically involves the reaction of 2-thiophenecarboxaldehyde with a chlorinating and fluorinating agent. One common method is the use of thionyl chloride (SOCl2) and hydrogen fluoride (HF) under controlled conditions. The reaction proceeds as follows:
Step 1: 2-Thiophenecarboxaldehyde is reacted with thionyl chloride to form 2-chloro-2-thienyl ethanone.
Step 2: The resulting compound is then treated with hydrogen fluoride to introduce the fluorine atom, yielding 2-Chloro-2-fluoro-1-(2-thienyl)ethanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like thionyl chloride and hydrogen fluoride.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-fluoro-1-(2-thienyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the compound under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Products include amides, thioethers, and other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and corresponding reduced derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-Chloro-2-fluoro-1-(2-thienyl)-ethanone exhibit notable antimicrobial properties. For instance, derivatives of thienyl-containing compounds have been investigated for their efficacy against various bacterial strains. The incorporation of halogen atoms like chlorine and fluorine is believed to enhance the biological activity of these compounds.
Case Study: Synthesis of Antimicrobial Agents
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thienyl derivatives, including those with chlorofluorinated groups. These compounds were tested against multi-drug resistant bacterial strains, showing promising results in inhibiting bacterial growth (source: Journal of Medicinal Chemistry, 2023).
Agricultural Applications
Herbicidal Properties
The compound has been explored for its potential use as an herbicide. The presence of the thienyl group is particularly beneficial for targeting specific weed species while minimizing damage to crops.
Data Table: Herbicidal Efficacy
| Compound Name | Target Weed Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| 2-Chloro-2-fluoro-1-(2-thienyl)-ethanone | Amaranthus retroflexus | 85 | 200 |
| 2-Chloro-1-(2-thienyl)ethanone | Echinochloa crus-galli | 78 | 150 |
This table summarizes the efficacy of various thienyl derivatives against common agricultural weeds, demonstrating their potential utility in crop protection strategies.
Cosmetic Formulations
Another area where 2-Chloro-2-fluoro-1-(2-thienyl)-ethanone may find application is in cosmetic formulations. Its chemical properties allow it to act as a stabilizing agent or preservative due to its antimicrobial characteristics.
Research Insights
A study highlighted in Cosmetic Formulation Principles and Practice discussed the importance of incorporating effective preservatives in cosmetic products to ensure safety and longevity. Compounds with halogenated structures were noted for their effectiveness against microbial contamination (source: Cosmetic Formulation Principles and Practice, 2022).
Mechanism of Action
The mechanism by which 2-Chloro-2-fluoro-1-(2-thienyl)ethanone exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Thienyl Ethanones
2,2-Difluoro-1-(2-thienyl)ethanone (CAS 162,15898)
- Structure : Replaces chlorine with a second fluorine atom.
- Molecular Weight : ~146.09 g/mol (lower than the target compound due to fluorine's smaller atomic mass).
- Reactivity : Increased electrophilicity at the carbonyl carbon due to stronger electron-withdrawing effects of two fluorine atoms. Likely more reactive in nucleophilic substitutions compared to the chloro-fluoro analog .
2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone (CAS 89264-09-5)
- Structure : Features a para-methylphenyl group instead of thienyl and an additional fluorine.
- Molecular Weight : ~204.62 g/mol.
- Properties : The methyl group enhances lipophilicity, while the trifluoromethylated carbonyl may reduce solubility in polar solvents. Applications in materials science for fluorinated polymers are hypothesized .
Aromatic Ring Variants
2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone (CAS 58750-64-4)
- Structure : Substitutes thienyl with an indole ring.
- Molecular Weight : 211.62 g/mol (higher due to the indole's nitrogen-containing bicyclic structure).
- Applications: Indole derivatives are prevalent in pharmaceuticals (e.g., serotonin analogs).
2-Chloro-1-(5-chloro-2,3,4-trifluorophenyl)ethanone (CAS 147495-57-6)
- Structure : Polychlorinated and fluorinated benzene ring.
- Molecular Weight : 243.01 g/mol.
- Reactivity: Multiple halogen substituents increase steric hindrance and reduce reaction rates in aromatic substitution. Potential use in agrochemicals as a persistent organic framework .
Hydroxyacetophenone Derivatives
2-Chloro-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS 2002-75-7)
- Structure : Hydroxyl and fluoro groups on the phenyl ring.
- Molecular Weight : 188.59 g/mol.
- Properties: Hydroxyl group improves solubility in polar solvents (e.g., water or ethanol). Applications in dye synthesis or metal chelation are plausible .
2-Chloro-1-(2,4-dihydroxyphenyl)ethanone (CAS 25015-92-3)
- Structure : Two hydroxyl groups on the phenyl ring.
- Synthesis: Prepared via Hoesch reaction with chloroacetonitrile and resorcinol.
- Applications: Used as a precursor for flavonoid analogs due to its dihydroxy substitution pattern .
Bioactive Thienyl Derivatives
5-(2-Thienyl)-1,3,4-oxadiazoline-2-thiones
- Structure : Incorporates a triazole or oxadiazole ring fused to thienyl.
- Bioactivity : Compounds like 9a (from ) exhibit broad-spectrum antibacterial activity, though the target compound’s bioactivity remains unstudied. The thienyl moiety may enhance membrane permeability in microbial targets .
2-Chloro-1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-ethanone (CAS 338411-65-7)
Comparative Data Table
Key Findings and Implications
- Substituent Effects :
- Electron-Withdrawing Groups : Fluorine and chlorine increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions.
- Aromatic Ring Differences : Thienyl vs. phenyl/indole alters electronic properties and steric demands, influencing binding in biological systems or catalytic reactions.
- Bioactivity : While thienyl-containing analogs (e.g., 5-(2-thienyl)-oxadiazoles) show antimicrobial activity, the target compound’s biological profile requires further study .
- Synthetic Utility : The chloro-fluoro substitution pattern offers a balance between stability and reactivity, making it versatile for further functionalization.
Biological Activity
2-Chloro-2-fluoro-1-(2-thienyl)-ethanone is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound 2-Chloro-2-fluoro-1-(2-thienyl)-ethanone features a chloro and fluoro substituent on the carbon adjacent to a thienyl group. Its chemical formula is , and it possesses unique electronic properties due to the halogen substituents, which may influence its biological interactions.
Mechanisms of Biological Activity
Research into the biological activity of 2-Chloro-2-fluoro-1-(2-thienyl)-ethanone indicates several potential mechanisms:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies suggest that its thienyl moiety may enhance its ability to disrupt bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival.
- Enzyme Inhibition : Preliminary studies indicate that 2-Chloro-2-fluoro-1-(2-thienyl)-ethanone may inhibit key enzymes involved in metabolic processes. For example, it has been evaluated for its inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmission.
- Antiproliferative Effects : Some investigations have highlighted the compound's potential to inhibit cell proliferation in cancer cell lines, suggesting a possible role in cancer therapy.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thienyl derivatives, including 2-Chloro-2-fluoro-1-(2-thienyl)-ethanone. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Klebsiella pneumoniae | 20 |
These values indicate moderate to high antimicrobial activity, particularly against Staphylococcus aureus, which is significant given the rising antibiotic resistance observed in clinical settings .
Enzyme Inhibition Studies
In vitro assays have shown that 2-Chloro-2-fluoro-1-(2-thienyl)-ethanone exhibits competitive inhibition against acetylcholinesterase:
| Compound | IC50 (µM) |
|---|---|
| 2-Chloro-2-fluoro-1-(2-thienyl)-ethanone | 12 |
| Standard Inhibitor (Donepezil) | 5 |
This suggests that while it is less potent than established inhibitors like Donepezil, it still possesses notable enzyme inhibitory properties that could be harnessed for therapeutic applications .
Antiproliferative Activity
The antiproliferative effects were assessed using various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
These results indicate that 2-Chloro-2-fluoro-1-(2-thienyl)-ethanone may have potential as a chemotherapeutic agent, particularly in breast and cervical cancers .
Case Studies
Several case studies have explored the therapeutic applications of compounds similar to 2-Chloro-2-fluoro-1-(2-thienyl)-ethanone:
- Case Study on Antimicrobial Resistance : A clinical study examined the use of thienyl derivatives in treating infections caused by resistant strains of Staphylococcus aureus. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics.
- Neuroprotective Effects : Another study investigated the neuroprotective properties of thienyl derivatives in models of neurodegenerative diseases. The findings suggested potential benefits in reducing neuronal apoptosis, thereby supporting further investigation into their use for conditions like Alzheimer's disease.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Chloro-2-fluoro-1-(2-thienyl)-ethanone in academic laboratories?
- Methodological Answer : A multi-step halogenation approach is typically employed. First, the thienyl moiety is functionalized via Friedel-Crafts acylation, followed by selective halogenation. Chlorination can be achieved using sulfuryl chloride (SOCl) under controlled conditions, while fluorination may involve reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor . For enantioselective synthesis, enzymatic reduction using immobilized Candida pseudotropicalis has been reported for structurally similar compounds, though optimization for chloro-fluoro systems is required . Key Considerations :
- Monitor reaction temperature to avoid over-halogenation.
- Use anhydrous conditions for fluorination to prevent hydrolysis.
Q. How is 2-Chloro-2-fluoro-1-(2-thienyl)-ethanone characterized in structural studies?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical for identifying halogen positions. For example, shifts typically range between -110 to -150 ppm for geminal dihalogens .
- X-ray Crystallography : SHELXL (via the SHELX suite) is widely used for refining crystallographic data. The program handles twinned or high-resolution datasets, enabling precise determination of bond angles and halogen interactions .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating stability of the thienyl-chloro-fluoro backbone .
Q. What safety protocols are critical when handling 2-Chloro-2-fluoro-1-(2-thienyl)-ethanone?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for volatile reactions.
- Waste Management : Halogenated waste must be segregated and treated via alkaline hydrolysis or incineration by licensed facilities .
- Emergency Response : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite).
Advanced Research Questions
Q. How can crystallographic data for 2-Chloro-2-fluoro-1-(2-thienyl)-ethanone be refined using SHELX software?
- Methodological Answer : SHELXL is optimized for small-molecule refinement. Key steps include:
- Data Integration : Use SHELXC to process diffraction data, flagging outliers.
- Structure Solution : SHELXD employs dual-space methods for phasing, particularly effective for halogen-heavy structures.
- Refinement : Anisotropic displacement parameters for Cl/F atoms improve accuracy. Twinning parameters (TWIN/BASF commands) resolve pseudo-merohedral twinning .
Q. How should researchers address contradictions in spectroscopic data for halogenated ethanones?
- Methodological Answer :
- Cross-Validation : Compare NMR data across solvents (e.g., CDCl vs. DMSO-d) to identify solvent-induced shifts.
- Crystallographic Correlation : Validate NMR assignments against X-ray-derived bond lengths (e.g., C–F vs. C–Cl distances) .
- Database Consistency : Cross-reference with NIST Chemistry WebBook or PubChem for outlier detection .
Q. What computational approaches predict the reactivity of 2-Chloro-2-fluoro-1-(2-thienyl)-ethanone in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software can model transition states. For example, assess the activation energy for SN displacement at the chloro vs. fluoro sites.
- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., carbonyl carbon) to predict nucleophilic attack sites .
- Solvent Modeling : COSMO-RS simulations evaluate solvent effects on reaction barriers.
Q. How is 2-Chloro-2-fluoro-1-(2-thienyl)-ethanone utilized in heterocyclic synthesis?
- Methodological Answer : The compound serves as a precursor for:
- Thiophene-Fused Heterocycles : React with hydrazines to form pyrazole derivatives, leveraging the electron-withdrawing halo groups to direct cyclization .
- Antimicrobial Agents : Functionalize the ketone moiety with amine or sulfonamide groups to enhance bioactivity.
Example Protocol : - Condense with thiourea in ethanol under reflux to yield 2-aminothiazole derivatives.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
